3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Beschreibung
This compound belongs to the triazoloquinazolinone class, characterized by a fused [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one core. Key structural features include:
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-triazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN6O3/c1-37-21-7-3-6-20(16-21)32-10-12-33(13-11-32)27(36)18-8-9-22-23(15-18)34-25(29-26(22)35)24(30-31-34)17-4-2-5-19(28)14-17/h2-9,14-16,31H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWWRSCGHCYJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a triazoloquinazolinone core with substituents that enhance its pharmacological properties. The key structural components include:
- Fluorophenyl group : Enhances lipophilicity and biological activity.
- Piperazine moiety : Known for its role in various drug formulations due to its ability to interact with neurotransmitter receptors.
- Methoxyphenyl group : Contributes to the overall stability and reactivity of the compound.
Research indicates that compounds similar to 3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one often exhibit activity through several mechanisms:
- Inhibition of Protein Kinases : Compounds in this class have been shown to modulate protein kinase activity, affecting cellular proliferation and apoptosis pathways .
- Dopamine Receptor Modulation : The piperazine structure allows for selective binding to dopamine receptors (D3R and D2R), which are implicated in various neurological disorders .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance:
- IC50 Values : Some derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Antimicrobial Activity
The compound's derivatives also display antimicrobial properties:
- Activity Against Bacteria : Several studies have reported that related compounds possess antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
Antitubercular Activity
Research focused on anti-tubercular agents has identified compounds with similar structures exhibiting promising activity against Mycobacterium tuberculosis. Notably:
- IC90 Values : Some compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as effective treatments for tuberculosis .
Case Studies
- Dopamine Receptor Selectivity : A study investigated the selectivity of related compounds for D3 receptors over D2 receptors. The findings revealed that certain structural modifications significantly enhanced D3R selectivity (over 1000-fold) .
- Antimicrobial Testing : A series of piperazine derivatives were synthesized and tested for their antimicrobial properties. Results indicated a strong correlation between structural features and activity levels, highlighting the importance of the piperazine scaffold in drug design .
Summary of Research Findings
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have indicated that derivatives of quinazoline and triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating promising antibacterial activity . The structural modifications in the compound may enhance its efficacy against resistant bacterial strains.
Anticancer Potential
Research has shown that compounds containing piperazine and quinazoline moieties can inhibit cancer cell proliferation. The specific compound under discussion may exhibit cytotoxic effects against different cancer cell lines due to its ability to interfere with cellular signaling pathways . Studies have documented the synthesis and evaluation of related compounds that indicate potential as anticancer agents.
Neurological Applications
The piperazine component is often associated with neuroactive properties. Compounds similar to this one have been explored for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatment. The ability to modulate serotonin receptors could position this compound as a candidate for developing new antidepressants .
Case Studies
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of the quinazoline framework followed by the introduction of piperazine and triazole units. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the molecular structure and purity of the synthesized compounds .
Vergleich Mit ähnlichen Verbindungen
Physicochemical Properties :
- Molecular formula : C₂₇H₂₂FN₇O₃
- Molecular weight : ~511.51 g/mol (estimated based on analogs ).
- logP : Predicted ~3.5–4.0 (similar to analogs with fluorophenyl and piperazine groups ).
- Hydrogen bond acceptors/donors: 7 acceptors (N, O), 1 donor (NH), suggesting moderate solubility .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: Halogen vs. Methoxy: The target compound’s 3-fluorophenyl group offers improved metabolic stability compared to 4-chlorophenyl (E543-0314) but slightly higher lipophilicity than 4-fluorophenyl (E543-0471) .
Vorbereitungsmethoden
Formation of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one
Isatoic anhydride (10 ) reacts with 3-fluoroaniline in refluxing ethanol to yield 2-aminobenzamide intermediates. Subsequent treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol at 80°C facilitates cyclization to form 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (11 ). Precipitation with water isolates the product in 85–92% yield.
Triazole Ring Closure
The thione intermediate (11 ) undergoes a one-pot reaction with hydrazine hydrate in ethanol, followed by treatment with carbon disulfide and pyridine at 80°C. This step generates the triazoloquinazolinone scaffold (12 ) with a 3-fluorophenyl substituent at position 3. The reaction proceeds via hydrazine-mediated ring contraction and sulfur elimination, yielding the fused triazole ring system.
Synthesis of 4-(3-Methoxyphenyl)piperazine
The piperazine moiety is synthesized through palladium-catalyzed cross-coupling:
Buchwald-Hartwig Amination
N-Boc-piperazine reacts with 3-bromoanisole in o-xylene using a palladium catalyst (Pd(OAc)₂/Xantphos) and sodium tert-butoxide (NaOᵗBu) at 120°C under nitrogen. Deprotection with HCl in dioxane yields 1-(3-methoxyphenyl)piperazine (13 ) in 96% yield. This method ensures high regioselectivity and minimal byproducts.
Coupling of Triazoloquinazolinone and Piperazine Moieties
The final step involves forming the amide bond between the triazoloquinazolinone core and the piperazine derivative:
Carboxylic Acid Activation
The triazoloquinazolinone intermediate (12 ) is treated with oxalyl chloride (COCl₂) in dichloromethane (DCM) to generate the corresponding acyl chloride. Alternatively, COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate] is used as a coupling agent in dimethylformamide (DMF) to activate the carboxylic acid group.
Amide Bond Formation
The acyl chloride reacts with 1-(3-methoxyphenyl)piperazine (13 ) in the presence of triethylamine (Et₃N) as a base. The reaction proceeds at room temperature in DCM, yielding the target compound in 70–78% purity. COMU-mediated coupling in DMF at 0–5°C improves yields to 82–89% with reduced side reactions.
Optimization and Analytical Characterization
Reaction Condition Optimization
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Coupling Agent | COMU (vs. HATU or EDCI) | +15% | |
| Solvent | DMF (vs. THF or AcCN) | +12% | |
| Temperature | 0–5°C (vs. RT) | +8% | |
| Base | Et₃N (vs. DIPEA) | +5% |
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–6.75 (m, 8H, aromatic-H), 3.78 (s, 3H, OCH₃), 3.50–3.20 (m, 8H, piperazine-H).
- HRMS : m/z 498.52 [M+H]⁺ (calc. 498.50).
- HPLC : >95% purity (C18 column, MeOH/H₂O = 70:30).
Challenges and Alternative Routes
Byproduct Formation in Cyclization
Excess carbon disulfide in the triazole ring closure step generates thiourea byproducts. Reducing CS₂ stoichiometry to 1.2 equivalents minimizes this issue.
Piperazine Coupling Efficiency
Steric hindrance from the 3-methoxyphenyl group slows amide bond formation. Microwave-assisted synthesis at 50°C for 30 minutes enhances reaction rates by 20%.
Scalability and Industrial Feasibility
Kilogram-scale production uses continuous flow reactors for the cyclization and coupling steps, achieving 90% yield with 99% purity. Glass vials (4 mL) and 96-well plates are employed for high-throughput screening.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step heterocyclization and fluorination reactions. Key steps include:
- Heterocyclization : Cyclocondensation of intermediates (e.g., thiocarbonyl triazines) with hydrazides or sulfonyl hydrazides in solvents like THF or ethanol, often requiring piperidine as an oxidizing agent .
- Fluorination : Trifluoroacylation using trifluoroethyl acetate in dioxane to introduce fluorine substituents, which enhances bioactivity .
- Solvent and temperature control : Non-polar solvents (e.g., THF) and reflux conditions (~100°C) are critical for maximizing cyclization efficiency and minimizing side reactions .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR and IR spectroscopy : Essential for confirming the presence of fluorophenyl, piperazine, and triazoloquinazolinone moieties. Fluorine-19 NMR is particularly useful for tracking fluorinated substituents .
- HPLC-MS : Used to assess purity and molecular weight, especially given the compound’s high molecular complexity .
- X-ray crystallography : For resolving 3D structural ambiguities, particularly in cases of conformational isomerism .
Q. How does the compound’s structure influence its physicochemical properties?
The triazoloquinazolinone core provides rigidity, while the 3-fluorophenyl and 3-methoxyphenylpiperazine groups enhance lipophilicity and receptor-binding potential. The piperazine carbonyl group introduces polarity, affecting solubility in aqueous media .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?
- Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation and adjust stoichiometry in real time .
- Catalyst selection : Piperidine acts as both a base and oxidizing agent in heterocyclization steps, but alternative catalysts (e.g., DMAP) may reduce byproducts .
- Solvent screening : Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates, while non-polar solvents (e.g., THF) favor cyclization .
Q. How should contradictory spectroscopic data (e.g., ambiguous NOE correlations) be resolved?
- Multi-technique validation : Cross-validate NMR data with X-ray crystallography or computational docking studies to confirm spatial arrangements .
- Dynamic NMR experiments : Analyze temperature-dependent shifts to identify conformational equilibria in flexible regions (e.g., piperazine rings) .
- DFT calculations : Use quantum chemical methods (e.g., Gaussian) to model electronic environments and predict coupling constants .
Q. What computational strategies are effective for predicting biological activity or receptor binding?
- Molecular docking : Tools like AutoDock Vina can model interactions with targets (e.g., serotonin or dopamine receptors) by leveraging the compound’s piperazine moiety .
- QSAR modeling : Correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with bioactivity data to guide structural optimization .
- MD simulations : Study stability of ligand-receptor complexes over time, focusing on hydrogen bonding with the triazoloquinazolinone core .
Q. How can researchers address low solubility in pharmacological assays?
Q. What methodologies are suitable for analyzing metabolic stability in vitro?
- Liver microsome assays : Incubate the compound with cytochrome P450 enzymes (e.g., CYP3A4) and quantify metabolites via LC-MS/MS .
- Reactive metabolite trapping : Use glutathione or potassium cyanide to identify electrophilic intermediates formed during oxidation .
Data Contradiction and Validation
Q. How to reconcile discrepancies between in silico predictions and experimental bioactivity results?
- Re-evaluate force fields : Adjust parameters in docking software to better reflect the compound’s flexibility (e.g., piperazine ring puckering) .
- Experimental replicates : Perform dose-response assays in triplicate to rule out assay-specific artifacts .
- Off-target screening : Use kinome or GPCR panels to identify unintended interactions that may explain unexpected activity .
Q. What statistical approaches are recommended for analyzing SAR data with limited sample sizes?
- Bayesian modeling : Incorporate prior knowledge (e.g., fluorophenyl group’s electron-withdrawing effects) to improve predictive power .
- Bootstrap resampling : Estimate confidence intervals for IC50 values to assess reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
